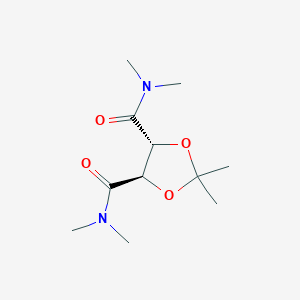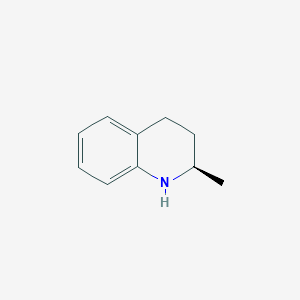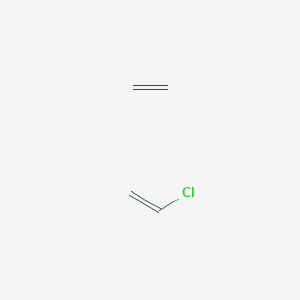
Polyethylene, chlorinated
Descripción general
Descripción
Chlorinated Polyethylene (CPE) is a thermoplastic elastomer product derived from the chlorination of high-density polyethylene (HDPE). It is an inexpensive variation of polyethylene, where chlorine is substituted for some of the hydrogen atoms . CPE has a chlorine content from 34 to 44% . Due to its soft, rubbery texture, CPE is added to polyvinyl chloride to increase its impact and weather resistance .
Synthesis Analysis
CPE is derived from a high-density polyethylene backbone which has been chlorinated via a free radical aqueous slurry process . The production of Chlorinated Polyethylene begins with the chlorination of high-density polyethylene. This process involves the addition of chlorine gas to polyethylene in a water suspension or solution .Molecular Structure Analysis
The chlorination process, which can vary from 5% to 50%, significantly alters the polyethylene’s characteristics, enhancing its flexibility and heat resistance . The sequences of methylene groups between two subsequent chloromethylene groups in the polymeric chains have been determined through H NMR spectra .Chemical Reactions Analysis
The radical chlorination reaction of polyethylene has been carried out in perchloroethylene solvent under atmospheric pressure, using chlorine gas and UV light . The reaction rate has been plotted versus reaction time and compared .Physical And Chemical Properties Analysis
The percentage of chlorine content directly influences CPE’s properties. A higher chlorination level increases its flexibility while maintaining excellent flame and oil resistance. Its excellent heat aging properties and good resistance to weathering and ozone make it ideal for outdoor applications . CPE has good resistance to a variety of chemicals, including acids, bases, and salts .Aplicaciones Científicas De Investigación
Performance Evaluation Using AI and Wireless Technology
CPE has been used in the development of new technologies, catalysts, and materials to address issues such as high power consumption, risk evaluation, and environmental regulation in chemical enterprises . A methodology for the performance characterization of CPE based on artificial intelligence (AI) and wireless network technology has been proposed . The AI tools can search through enormous databases of known compounds and their attributes, leveraging the data to generate new possibilities .
Photochlorination of Polyethylene
The radical chlorination of polyethylene was carried out in perchloroethylene solvent using chlorine gas and ultraviolet photoradiation to investigate a reaction kinetics model . This process is used to increase the number of substituted chlorine atoms on the polymer backbone, which gradually decreases the crystallinity and converts CPE into a soft and flexible thermoplastic .
Property Modifier in Blends
CPE, depending on its degree of chlorination, has several applications such as a property modifier in blends with many other polymers (especially polyvinylchloride (PVC)) . This allows for the creation of materials with unique properties that can be tailored to specific applications .
Wire and Cable Covering
Due to its flexibility and durability, CPE is often used as a covering for wires and cables . This provides protection from environmental factors and enhances the lifespan of the cables .
Adhesive
CPE’s unique chemical structure and properties make it an effective adhesive . It can be used in a variety of applications, from industrial manufacturing to everyday household items .
Floor Tile and Membrane Production
CPE is used in the production of floor tiles and membranes due to its weathering and chemical resistance . This makes it an ideal material for these applications, as it can withstand harsh conditions and maintain its structural integrity over time .
Thermoplastic Elastomer
CPE can also be used as a thermoplastic elastomer . This means it can be stretched to moderate elongations and, upon the removal of stress, return to something close to its original shape .
Synthesis Methods
Various synthesis methods such as suspension chlorination method and gas-solid chlorination method are used for obtaining CPE from polyethylene . These methods have their own advantages and are chosen based on the desired properties of the final product .
Mecanismo De Acción
Target of Action
Chlorinated Polyethylene (CPE) is a high-performance, high-density polymer material. Its primary targets are the molecular structures it interacts with, particularly those involving carbon and hydrogen . The chlorination process introduces chlorine atoms into the polyethylene chain, altering its properties and making it more versatile for various applications .
Biochemical Pathways
Microbial biodegradation of polyethylene, a process that involves various abiotic and biotic factors, has been observed . The exact pathways and mechanisms remain unclear and are a subject of ongoing research .
Pharmacokinetics
The rate of chlorination and the distribution and content of substituted chlorine atoms along the cpe’s chains can influence its physical properties and behavior .
Result of Action
The result of the chlorination process is a more flexible and versatile material. As more chlorine atoms are substituted on the polyethylene chain, the crystalline fraction of it gradually reduces, converting it to a softer and more flexible product . At low chlorine content, the CPE product is still hard. Above 10% of chlorination, the elasticity and flexibility of the product begin to increase progressively, and at 35–40% chlorination, the reaction product becomes a thermoplastic elastomer .
Action Environment
Environmental factors can significantly influence the action and stability of CPE. For instance, UV irradiation can cause fragmentation of the polymer, increasing its surface area and mobility . Moreover, the presence of microplastics in the environment can have long-term negative effects on ecosystems . Therefore, proper management and disposal of CPE and other plastics are crucial to minimize their environmental impact.
Safety and Hazards
During the manufacturing process, exposure to chlorine gas can be hazardous, necessitating the implementation of safety measures and protective equipment for workers . Similarly, while CPE is considered non-toxic and safe for use in many consumer products, it can release toxic fumes if burned, emphasizing the need for proper disposal methods .
Propiedades
IUPAC Name |
chloroethene;ethene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl.C2H4/c1-2-3;1-2/h2H,1H2;1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGNPJFAKZHQPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C=CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25037-78-9, 72379-05-6, 107285-75-6 | |
| Details | Compound: Ethene, chloro-, polymer with ethene, graft | |
| Record name | Ethylene-vinyl chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Ethene, chloro-, polymer with ethene, graft | |
| Record name | Ethene, chloro-, polymer with ethene, chlorinated | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72379-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Ethene, chloro-, polymer with ethene, graft | |
| Record name | Ethene, chloro-, polymer with ethene, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107285-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
90.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroethene;ethene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does CPE enhance the properties of other materials when blended?
A2: CPE demonstrates compatibility with various polymers, making it a versatile blending agent. For instance, blending CPE with nylon 6 significantly increases its impact strength, more than tripling it with a 10% CPE incorporation. [] This improvement comes with the retention of tensile and flexural modulus and strength, particularly with CPE containing 36-42% chlorine. []
Q2: Can CPE improve the toughness of PVC?
A3: Yes, research shows that CPE-cg-HEA, a chlorinated polyethylene grafted with poly(2-hydroxy ethyl acrylate), effectively enhances the toughness of polyvinyl chloride (PVC) blends. [] This graft copolymer leads to improvements in tensile strength, elongation at break, and impact strength compared to unmodified CPE. [] For example, PVC blends with 5 phr CPE-cg-HEA exhibited a 17.9% increase in tensile strength and a 30% increase in notched impact strength compared to PVC/CPE blends. []
Q3: How does CPE interact with natural rubber in industrial applications?
A4: CPE, particularly chlorosulfonated polyethylene (CSM), blends effectively with natural rubber (SMR 20 CV) and chlorinated natural rubber (Pergut S 40). [] These blends exhibit specific curing characteristics influenced by temperature and blend ratio. [] Notably, the scorch time, a crucial parameter in rubber processing, decreases with increasing SMR 20 CV and Pergut S 40 content. []
Q4: What is the structural difference between polyethylene and chlorinated polyethylene?
A4: Chlorinated polyethylene is derived from polyethylene through the substitution of some hydrogen atoms in the polyethylene backbone with chlorine atoms. This chlorination process significantly alters the properties of the material, influencing its flexibility, compatibility with other materials, and flame retardancy.
Q5: How is CPE used to mitigate water damage in power cables?
A6: CPE plays a crucial role in underjacket moisture barrier sheathed medium-voltage power cables. [] Its compatibility with polyethylene, polyvinyl chloride, and other materials makes it suitable for use as a jacketing material. [] This application leverages CPE's water resistance to prevent moisture ingress, enhancing the cable's lifespan and reliability. []
Q6: What are the environmental concerns associated with CPE?
A7: While CPE offers valuable functionalities, its presence as microplastic particles raises environmental concerns. Studies have detected CPE microplastics in various environments, including deep-sea sediments [] and even in the feces of pregnant women. [] These findings underscore the widespread distribution and potential risks associated with CPE microplastics, highlighting the need for further research into their long-term impacts.
Q7: Are there any strategies to manage CPE waste responsibly?
A7: Given the persistence of CPE in the environment, proper waste management is crucial. While specific recycling methods for CPE might vary, exploring options like mechanical recycling or advanced recycling technologies like pyrolysis could offer potential solutions. Additionally, promoting the development and use of bio-based and biodegradable alternatives to CPE could contribute to a more sustainable approach in the long run.
Q8: What analytical techniques are employed to study CPE?
A9: Researchers utilize various analytical techniques to characterize and quantify CPE in different matrices. Fourier transform infrared spectroscopy (FTIR) imaging is particularly valuable, allowing for the identification and quantification of different microplastic polymers, including CPE, in environmental samples like sediments and organisms. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



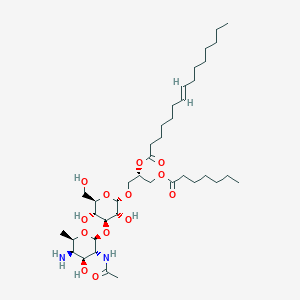
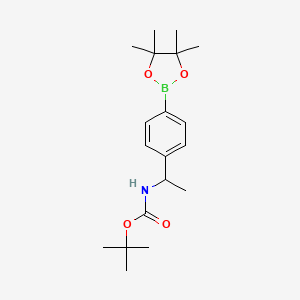
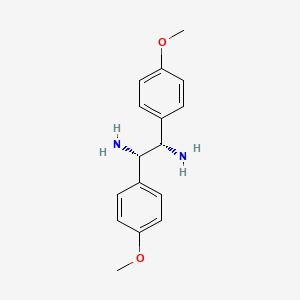
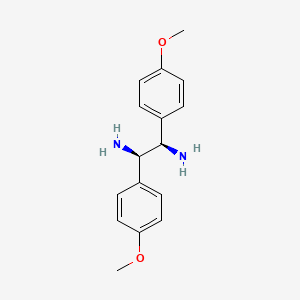
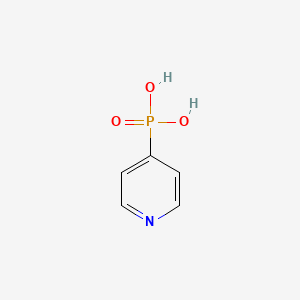
![1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one](/img/structure/B3068530.png)
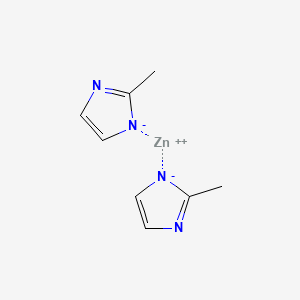
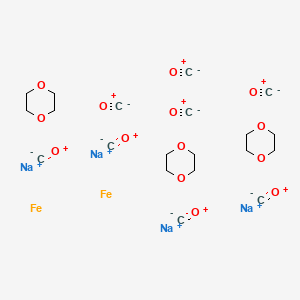
![Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3068539.png)

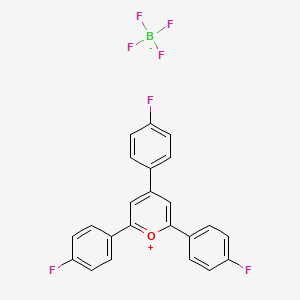
![9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate](/img/structure/B3068559.png)
